molecular formula C15H16N2O B12604049 Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- CAS No. 647017-95-6

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-

Cat. No.: B12604049
CAS No.: 647017-95-6
M. Wt: 240.30 g/mol
InChI Key: VJMZAZLWGNOPKR-UHFFFAOYSA-N
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Description

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- is an organic compound that features a phenol group attached to a pyridine ring via a butenyl chain

Preparation Methods

The synthesis of Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- typically involves the reaction of 2-pyridylamine with a butenyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- undergoes various chemical reactions, including:

Scientific Research Applications

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- can be compared with other similar compounds, such as:

Properties

CAS No.

647017-95-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-(1-pyridin-2-ylbut-3-enylamino)phenol

InChI

InChI=1S/C15H16N2O/c1-2-7-13(12-8-5-6-11-16-12)17-14-9-3-4-10-15(14)18/h2-6,8-11,13,17-18H,1,7H2

InChI Key

VJMZAZLWGNOPKR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=N1)NC2=CC=CC=C2O

Origin of Product

United States

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